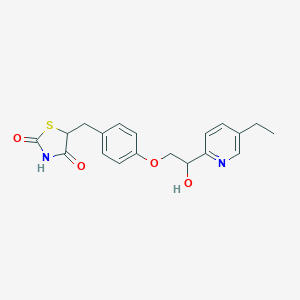

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione

Übersicht

Beschreibung

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione typically involves multiple steps. One common method starts with the reaction of 5-ethylpyridin-2-yl with ethylene oxide to form 2-(5-ethylpyridin-2-yl)-2-hydroxyethanol. This intermediate is then reacted with 4-(bromomethyl)benzyl chloride to form 4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl chloride. Finally, this compound is reacted with thiazolidine-2,4-dione under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidine-2-thione.

Substitution: Halogenated derivatives of the benzyl group.

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Antidiabetic Effects :

- Hydroxy Pioglitazone is recognized for its role as an insulin sensitizer. It acts on peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. This mechanism is particularly beneficial for managing type 2 diabetes mellitus .

-

Anti-inflammatory Properties :

- Research indicates that thiazolidinediones, including Hydroxy Pioglitazone, exhibit anti-inflammatory effects by modulating cytokine production and reducing macrophage infiltration in tissues. This property could be advantageous in treating inflammatory conditions associated with metabolic syndrome .

- Cardiovascular Benefits :

Diabetes Management

Hydroxy Pioglitazone's primary application is in the management of type 2 diabetes. Clinical studies have demonstrated its efficacy in lowering blood glucose levels and improving glycemic control when used as part of a comprehensive treatment plan that includes lifestyle modifications .

Potential in Cancer Therapy

Emerging research suggests that thiazolidinediones may have anticancer properties. Hydroxy Pioglitazone has been shown to inhibit cancer cell proliferation in vitro, particularly in breast and prostate cancer models. This effect is attributed to its ability to induce apoptosis and inhibit angiogenesis .

Case Studies

- Clinical Trials on Diabetes :

-

Inflammation and Metabolic Syndrome :

- A study focused on patients with metabolic syndrome revealed that treatment with Hydroxy Pioglitazone led to decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting its potential role in mitigating chronic inflammation associated with metabolic disorders .

Wirkmechanismus

The mechanism of action of 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. By activating these receptors, the compound can influence the expression of genes involved in metabolic pathways, leading to improved insulin sensitivity and reduced inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pioglitazone: Another thiazolidinedione with similar biological activities.

Rosiglitazone: Known for its effects on PPARs and used in the treatment of type 2 diabetes.

Troglitazone: An earlier thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other thiazolidinediones. Its unique combination of the pyridine and thiazolidine moieties may result in different pharmacokinetic and pharmacodynamic properties.

Biologische Aktivität

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione, commonly referred to as a thiazolidinedione derivative, is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

- IUPAC Name : 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl}-thiazolidine-2,4-dione

- Molecular Formula : C28H31N3O3S

- Molecular Weight : 489.63 g/mol

- CAS Number : 952188-00-0

Thiazolidinediones (TZDs), including derivatives like this compound, primarily function as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This receptor plays a crucial role in regulating glucose and lipid metabolism. The activation of PPAR-γ leads to:

- Increased insulin sensitivity in peripheral tissues.

- Enhanced glucose uptake by adipocytes and muscle cells.

- Reduced hepatic glucose production.

Antidiabetic Effects

Research indicates that thiazolidinediones can significantly improve glycemic control in patients with type 2 diabetes. A study highlighted the compound's ability to:

- Lower fasting plasma glucose levels.

- Improve insulin sensitivity.

- Reduce insulin resistance through modulation of gene expression related to glucose metabolism .

In Vivo Studies

In animal models, particularly C57BL/6 mice subjected to high-fat diets (HFD), the compound demonstrated:

- Significant reductions in body weight.

- Improvements in lipid profiles.

- Decreased levels of inflammatory cytokines associated with obesity and insulin resistance .

Case Study Insights

A notable case study involved the administration of thiazolidinedione derivatives in diabetic mice, resulting in:

- Enhanced endothelial function.

- Increased levels of adiponectin, a hormone associated with insulin sensitivity.

These findings suggest that the compound may not only manage blood sugar levels but also confer cardiovascular benefits .

Comparative Analysis of Thiazolidinediones

The following table summarizes the biological activities of various thiazolidinedione compounds, including our compound of interest:

Eigenschaften

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTFRGFLVHAYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432066 | |

| Record name | Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101931-00-4 | |

| Record name | 2-Hydroxypioglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101931004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYPIOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M77TY40AOT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.